molecular formula C22H37NO2 B14001606 2,4,6-Tri-tert-butyl-4-(morpholin-4-yl)cyclohexa-2,5-dien-1-one CAS No. 36897-05-9

2,4,6-Tri-tert-butyl-4-(morpholin-4-yl)cyclohexa-2,5-dien-1-one

Katalognummer: B14001606
CAS-Nummer: 36897-05-9
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: RFDSPYITBNYHCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It is a derivative of morpholine and is characterized by the presence of tert-butyl groups and a cyclohexa-2,5-dien-1-one core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of morpholine with a suitable precursor containing the cyclohexa-2,5-dien-1-one moiety. One common method involves the use of tert-butyl-substituted cyclohexadienone as a starting material, which is then reacted with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is unique due to its combination of morpholine and tert-butyl-substituted cyclohexadienone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

36897-05-9

Molekularformel

C22H37NO2

Molekulargewicht

347.5 g/mol

IUPAC-Name

2,4,6-tritert-butyl-4-morpholin-4-ylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C22H37NO2/c1-19(2,3)16-14-22(21(7,8)9,23-10-12-25-13-11-23)15-17(18(16)24)20(4,5)6/h14-15H,10-13H2,1-9H3

InChI-Schlüssel

RFDSPYITBNYHCO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.